N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c1-31-20-8-7-14(18-13-28-21(25-18)9-10-22(27-28)32-2)12-17(20)26-23(29)16-11-15-5-3-4-6-19(15)33-24(16)30/h3-13H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQHNFYZSMDPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy and other therapeutic areas. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a chromene core fused with an imidazo[1,2-b]pyridazine moiety. Its molecular formula is with a molecular weight of approximately 388.427 g/mol. The presence of methoxy groups enhances its solubility and reactivity, which are essential for its biological interactions.
Research indicates that this compound primarily exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is critical for regulating cell growth and proliferation. By inhibiting mTOR, the compound induces G1-phase cell cycle arrest and suppresses phosphorylation of key proteins such as AKT and S6, leading to reduced cancer cell proliferation and survival .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of mTOR pathway | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Antimicrobial | Inhibition of microbial growth |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The study reported IC50 values in the low micromolar range, indicating potent activity against cancer cells .
- Anti-inflammatory Effects : In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 128 μg/mL against Staphylococcus aureus and MRSA strains .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Common synthetic routes include:
- Formation of the imidazo[1,2-b]pyridazine core through cyclization reactions.
- Coupling reactions to attach the chromene moiety.
These methods have been refined to enhance efficiency and scalability for potential industrial applications .
Preparation Methods
Bromination of Imidazo[1,2-b]Pyridazine
Regioselective bromination at C3 position is critical for subsequent functionalization:
Optimized Protocol (Patent CN116249704A):
3-Amino-6-methoxypyridazine (10 mmol) reacts with α-bromoacetophenone (12 mmol) in EtOH/H₂O (3:1) at 80°C for 4 hr. Cyclization yields 6-methoxyimidazo[1,2-b]pyridazine (82% yield).
Functionalization at C2 Position
Palladium-catalyzed cross-coupling enables introduction of aryl groups:
Pd(OAc)₂ (5 mol%)
XPhos (10 mol%)
K₂CO₃, DMF/H₂O (4:1)
110°C, 12 hr
Coupling with 2-methoxy-5-bromophenylboronic acid achieves 85% conversion.
Synthesis of 2-Oxo-2H-Chromene-3-Carboxamide
Chromene Ring Formation
Acid-catalyzed condensation of salicylaldehyde derivatives with diethyl malonate:
$$ \text{Salicylaldehyde} + \text{CH}2(\text{COOEt})2 \xrightarrow{\text{H}2\text{SO}4} 2\text{-Oxo-2H-chromene-3-carboxylate} $$
Ester hydrolysis with NaOH/EtOH (90% yield) followed by activation as acid chloride using SOCl₂.
Carboxamide Formation
Coupling with 2-methoxy-5-aminophenyl intermediate:
$$ \text{Chromene-COCl} + \text{Ar-NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Carboxamide} $$
Triethylamine (2 eq) in THF at 0°C → RT, 94% isolated yield.
Final Assembly via Ullmann Coupling
Integration of subunits employs copper-mediated Ullmann reaction:
| Component | Equiv | Conditions | Yield |
|---|---|---|---|
| Imidazopyridazine | 1.2 | CuI (20 mol%) | 78% |
| Iodoarene | 1.0 | L-Proline (40 mol%) | |
| DMSO, 110°C, 24 hr |
Key Parameters:
- Oxygen-free environment critical for preventing copper oxidation
- DMSO enhances solubility of aromatic intermediates
- Post-reaction purification via silica chromatography (EtOAc/Hexanes)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (d, J=4.4 Hz, 1H, Pyridazine-H)
8.25 (s, 1H, Chromene-H)
7.98 (d, J=8.8 Hz, 2H, Aryl-H)
3.95 (s, 3H, OCH₃)
3.89 (s, 3H, OCH₃)
HRMS (ESI⁺):
Calc. for C₂₅H₂₀N₄O₅ [M+H]⁺: 457.1509
Found: 457.1512
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient):
Process Optimization Challenges
Q & A
Q. What are the established synthetic routes for this compound, and what methodological considerations are critical for reproducibility?
Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:
Core Chromene Formation : Condensation of 2-imino-2H-chromene-3-carboxamide derivatives with substituted phenyl amines under reflux conditions (e.g., ethanol, 5–6 hours) .
Imidazo[1,2-b]pyridazine Coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the 6-methoxyimidazo[1,2-b]pyridazine moiety.
Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve ≥95% purity.
Q. Critical Considerations :
- Monitor reaction progress via TLC or HPLC.
- Use anhydrous conditions for moisture-sensitive steps.
- Optimize stoichiometry to minimize byproducts (e.g., unreacted intermediates).
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chromene core | 2-imino-N-phenyl-2H-chromene-3-carboxamide, reflux in ethanol | 65–75% | |
| Heterocyclic coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 50–60% |
Q. Which spectroscopic and analytical techniques are essential for structural validation?
Answer: A combination of techniques ensures accurate characterization:
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons in the chromene/imidazopyridazine cores .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected m/z ~460).
- Elemental Analysis : Confirm purity (>95% C, H, N content) .
Q. Table 2: Key NMR Assignments for Analogous Compounds
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Chromene C=O | 165–170 (¹³C) | Carbonyl group |
| Imidazopyridazine CH | 7.2–7.8 (¹H) | Aromatic protons |
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
Answer: Discrepancies often arise from disordered solvent molecules or twinning. Methodological solutions include:
Software Tools : Use SHELXL for small-molecule refinement and SHELXE for phase problem resolution .
Validation : Cross-check with the CCP4 suite (e.g., REFMAC5 for macromolecular compatibility) .
Data Collection : High-resolution X-ray data (≤1.0 Å) reduces ambiguity in electron density maps.
Q. Example Workflow :
- Process raw data with XDS or HKL-3000.
- Refine using SHELXL-2018 with twin-law correction.
- Validate with PLATON (check for missed symmetry).
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
Answer: Focus on modifying key pharmacophores:
Chromene Core : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
Imidazopyridazine Ring : Vary methoxy positioning to modulate steric/electronic effects.
Bioassay Design :
Q. Table 3: Hypothetical SAR Data for Analogous Inhibitors
| Substituent | Enzyme IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| 6-OCH₃ | 12 ± 2 | 15x |
| 6-Cl | 8 ± 1 | 8x |
Q. How should conflicting solubility or stability data be addressed in formulation studies?
Answer:
Solubility Enhancement :
- Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or cyclodextrin inclusion complexes.
- Measure via shake-flask method (pH 7.4 PBS) .
Stability Testing :
Q. What computational methods predict binding modes with biological targets?
Answer:
Docking Simulations : Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 3T88 for IMPDH) .
MD Simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability.
Pharmacophore Modeling : Map essential H-bond donors/acceptors using MOE.
Q. Key Parameters :
- Binding energy ≤ -8 kcal/mol.
- RMSD ≤ 2.0 Å for pose reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
